C.I. Reactive Yellow 14

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

pH Indicator

Due to its ability to change color depending on the surrounding pH level, RY14 can be employed as a pH indicator. In acidic environments, the dye exhibits a strong yellow color, which weakens as the pH becomes more alkaline. This color change allows researchers to visually monitor changes in acidity/alkalinity within a solution [].

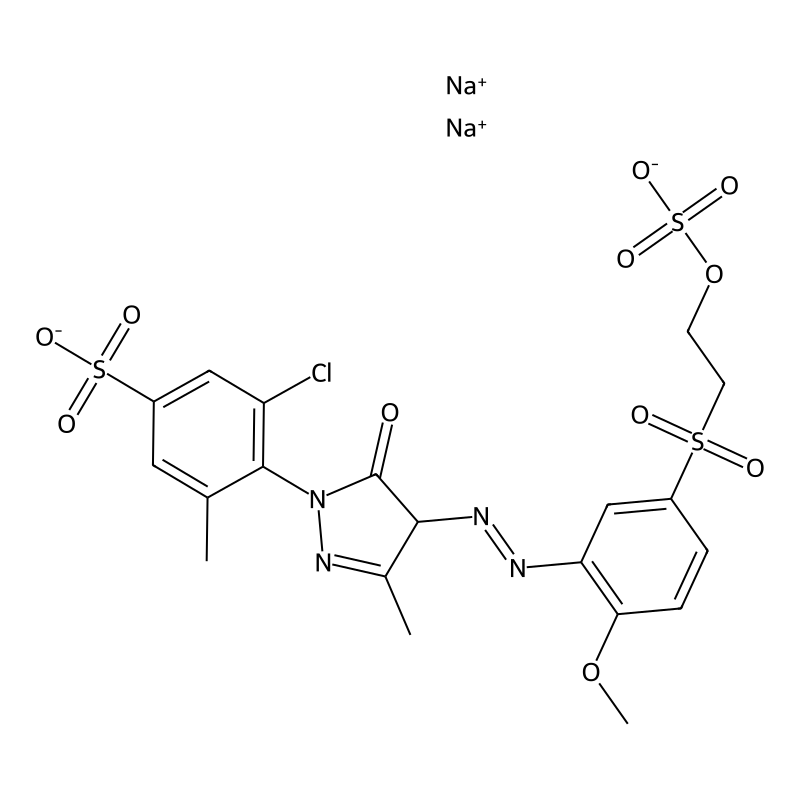

C.I. Reactive Yellow 14, also known as Procion Yellow MX-4R, is an organic compound classified as an azo dye. It has the chemical formula C20H19ClN4Na2O11S3 and is characterized by its bright yellow color, making it suitable for various textile applications. This compound is primarily used in dyeing processes for cotton, rayon, silk, and other fibers, due to its ability to form covalent bonds with hydroxyl groups in the fiber structure .

Safety concerns:

- Skin irritation: Direct contact with C.I. Reactive Yellow 14 may cause skin irritation [].

- Eye irritation: Dust or splashes may irritate the eyes [].

- Inhalation: Inhalation of dye dust can cause respiratory irritation [].

Precautionary measures

Standard personal protective equipment (PPE) like gloves, safety glasses, and dust masks should be worn while handling C.I. Reactive Yellow 14 [].

The reactivity of C.I. Reactive Yellow 14 is primarily associated with its azo group, which can undergo various chemical transformations. The mode of action involves nucleophilic attack by hydroxyl groups on the dye molecule, resulting in covalent bond formation with the fiber. Additionally, C.I. Reactive Yellow 14 can undergo photodegradation when exposed to light, leading to breakdown products that may include aniline derivatives and other metabolites .

C.I. Reactive Yellow 14 has been studied for its biological effects, particularly concerning its potential toxicity and carcinogenicity. Although it was historically used as a food coloring agent, it has been banned in many jurisdictions due to concerns regarding its carcinogenic properties as classified by the International Agency for Research on Cancer . In biological systems, metabolites formed from the breakdown of C.I. Reactive Yellow 14 can interact with DNA and proteins, leading to possible mutagenic effects .

The synthesis of C.I. Reactive Yellow 14 typically involves two main steps:

- Preparation of Diazonium Salt: Aniline is reacted with a mixture of nitric acid and hydrochloric acid to form benzene diazonium chloride.

- Coupling Reaction: The diazonium salt solution is then added to a compound like 2-naphthol to produce the final azo dye through a coupling reaction.

This method highlights the importance of diazonium chemistry in synthesizing azo dyes .

C.I. Reactive Yellow 14 is widely used in various applications, including:

- Textile Dyeing: It is predominantly used for dyeing cotton and other natural fibers due to its excellent colorfastness properties.

- Printing: Employed in discharge printing techniques and anti-pollution treatments for textiles.

- Industrial Uses: Utilized in coloring agents for non-food products such as waxes, oils, and solvents .

Research into the interactions of C.I. Reactive Yellow 14 has revealed significant insights into its photodegradation mechanisms. Studies show that the presence of catalysts like zinc oxide under UV light enhances the decolorization process of this dye in aqueous solutions, indicating potential applications in wastewater treatment . The interaction kinetics follow pseudo-first-order reactions, emphasizing the role of light and catalysts in breaking down the dye effectively.

C.I. Reactive Yellow 14 belongs to a broader class of azo dyes. Below are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Sudan I | Azo dye | Used historically as a food colorant; banned due to carcinogenicity. |

| C.I. Solvent Yellow 14 | Azo dye | Primarily used in non-food applications; exhibits poor lightfastness compared to reactive dyes. |

| C.I. Reactive Blue 19 | Azo dye | Known for its vibrant blue color; used extensively in textile applications like C.I. Reactive Yellow 14. |

| Procion Red MX-5B | Azo dye | Offers superior wash fastness compared to C.I. Reactive Yellow 14; used for cotton and wool. |

C.I. Reactive Yellow 14 stands out due to its specific application in reactive dyeing processes that require covalent bonding with fiber substrates, which enhances durability and colorfastness compared to other azo dyes that may not exhibit such properties .

Diazotization and Coupling Reaction Mechanisms

The synthesis of C.I. Reactive Yellow 14 follows the classical diazotization-coupling reaction pathway that is fundamental to azo dye production [7] [11]. The compound belongs to the single azo class with the molecular formula C₂₀H₁₉ClN₄Na₂O₁₁S₃ and represents a disodium 5-chloro-6-(4,5-dihydro-4-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonate structure [1] [2].

The diazotization step involves the conversion of 2-(3-amino-4-methoxyphenylsulfonyl)ethyl hydrogen sulfate into its corresponding diazonium salt [2] [4]. This reaction proceeds through the addition of sodium nitrite in an acidic medium, typically hydrochloric acid, at temperatures maintained below 5°C to ensure the stability of the diazonium intermediate [7] [11]. The formation of the diazonium salt represents a critical step where the primary aromatic amine is converted to an electrophilic species capable of participating in the subsequent coupling reaction [10] [15].

The coupling reaction mechanistically proceeds via an electrophilic aromatic substitution mechanism [10] [15]. The diazonium cation acts as the electrophile, attacking the electron-rich coupling component, 3-chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-5-methylbenzenesulfonic acid [2] [4]. The reaction involves the donation of π electrons from the activated aromatic nucleus to the electrophilic nitrogen, resulting in the formation of a resonance-stabilized carbocation intermediate [10] [15].

| Reaction Component | Chemical Structure | Function |

|---|---|---|

| Diazonium Component | 2-(3-Amino-4-methoxyphenylsulfonyl)ethyl hydrogen sulfate | Electrophilic partner |

| Coupling Component | 3-Chloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-5-methylbenzenesulfonic acid | Nucleophilic partner |

| Final Product | Azo-substituted pyrazolinone sulfonic acid disodium salt | C.I. Reactive Yellow 14 |

The coupling reaction typically occurs at the para position of the coupling component, although when this position is occupied, coupling proceeds at the ortho position at a reduced rate [7] [10]. The final step involves deprotonation of the carbocation intermediate to yield the azo product, completing the formation of the characteristic —N=N— linkage that defines azo compounds [10] [15].

Industrial-Scale Synthesis Optimization

Industrial production of C.I. Reactive Yellow 14 requires careful optimization of multiple parameters to achieve consistent quality and high yields [12] [19]. The manufacturing process typically employs controlled temperature conditions throughout both the diazotization and coupling stages to maintain product uniformity and prevent side reactions [12] [21].

Temperature control represents a fundamental aspect of industrial synthesis optimization [19] [21]. The diazotization step is conducted at temperatures between 0-5°C to prevent decomposition of the unstable diazonium salt, while the coupling reaction can proceed at slightly elevated temperatures of 10-15°C to enhance reaction kinetics [26] [27]. Recent research has demonstrated that temperature variations can significantly impact both yield and color properties of the final product [26].

Flow rate optimization has emerged as a critical parameter in modern industrial synthesis [22] [27]. Studies have shown that flow rates between 10-60 milliliters per minute provide optimal mixing and reaction completion, with flow rates above 60 milliliters per minute resulting in decreased yields due to insufficient residence time [22]. The implementation of continuous flow microreactor technology has enabled precise control of reaction parameters and improved safety profiles compared to traditional batch processes [16] [22].

| Process Parameter | Optimal Range | Impact on Product Quality |

|---|---|---|

| Diazotization Temperature | 0-5°C | Prevents diazonium salt decomposition |

| Coupling Temperature | 10-15°C | Enhances reaction kinetics |

| Flow Rate | 10-60 mL/min | Ensures complete mixing and reaction |

| Residence Time | 2-10 minutes | Controls reaction completion |

| pH Control | 1-3 (diazotization), 7-9 (coupling) | Maintains reaction selectivity |

Industrial-scale synthesis optimization also focuses on solvent selection and electrolyte concentration [12] [17]. The use of demineralized water and controlled addition of sodium chloride or sodium sulfate as electrolytes helps maintain consistent ionic strength and influences the dye's substantivity properties [12] [21]. Recent advancements have explored the implementation of portionwise salt addition processes to optimize both production efficiency and product quality [12].

Quality Control and Validation Methodologies

Quality control for C.I. Reactive Yellow 14 employs multiple analytical techniques to ensure product consistency and performance characteristics [13] [21]. Spectroscopic analysis serves as the primary validation method, with ultraviolet-visible spectroscopy providing critical information about the dye's chromophoric properties and purity [32] [33].

High-performance liquid chromatography has become an essential tool for reactive dye analysis [35] [39]. Ion-pair chromatography specifically allows for the separation and quantification of different reactive forms of the dye, including the hydroxyethylsulfone, vinyl sulfone, and sulfatoethylsulfone forms [39]. The method employs tetrabutylammonium bromide as an ion-pair reagent with acetonitrile-water mobile phases to achieve optimal separation [35] [39].

| Analytical Method | Parameter Measured | Acceptance Criteria |

|---|---|---|

| Ultraviolet-Visible Spectroscopy | Maximum Absorption | 482-485 nanometers |

| High-Performance Liquid Chromatography | Purity | ≥95% |

| Infrared Spectroscopy | Azo Bond Confirmation | 1510-1520 cm⁻¹ |

| Mass Spectrometry | Molecular Ion | 669.02 ± 0.1 |

| Thermal Analysis | Decomposition Temperature | >220°C |

Raman spectroscopy has emerged as a powerful real-time monitoring technique for multicomponent reactive dye systems [34]. This method enables quantitative analysis with correlation coefficients greater than 0.99 and root mean squared errors of calibration less than 0.265 [34]. The technique proves particularly valuable for monitoring dye adsorption processes and optimizing dyeing parameters [34].

Thermal analysis methods, including thermogravimetry and differential thermal analysis, provide crucial information about dye stability and decomposition characteristics [37]. These analyses determine thermal decomposition points and the amount of volatile pyrolysis products, ensuring the dye meets thermal stability requirements for high-temperature applications [37].

Quality control standards for C.I. Reactive Yellow 14 include specific fastness properties that must be maintained [2] [4]:

| Fastness Property | Standard Value |

|---|---|

| Light Fastness (ISO) | 4-5 |

| Oxygen Bleaching Fastness | 4-5 |

| Perspiration Fastness (Fading) | 5 |

| Perspiration Fastness (Stain) | 4 |

| Soaping Fastness | 5 |

Recent Advancements in Synthetic Routes

Recent research has focused on developing environmentally sustainable synthesis approaches for azo dyes including C.I. Reactive Yellow 14 [29] [30]. Green chemistry principles have been applied to eliminate the use of organic solvents and reduce the environmental impact of the manufacturing process [29]. Solvent-free synthesis methods employing magnetic solid acid catalysts have demonstrated successful azo dye production at room temperature with excellent yields [29].

Continuous flow synthesis represents a significant advancement in azo dye production technology [16] [22] [27]. The implementation of modular cascade reactor systems has enabled the safe and efficient synthesis of azo compounds while addressing traditional challenges such as blockages and incomplete reactions [16] [27]. These systems integrate continuous flow microreactors with continuous stirred tank reactors to achieve complete azo coupling while minimizing potential equipment blockages [27].

Microreactor technology has revolutionized the synthesis of reactive dyes by providing enhanced heat and mass transfer capabilities [16] [22]. The use of 3D-printing technology for modular reactor construction has enabled rapid prototyping and optimization of reactor designs [16]. Production rates have been successfully scaled from 2.90 grams per hour to 74.4 grams per hour while maintaining high yield and purity [16].

| Advancement Category | Technology | Key Benefits |

|---|---|---|

| Green Chemistry | Magnetic Solid Acid Catalysts | Solvent-free synthesis, room temperature operation |

| Flow Chemistry | Modular Cascade Reactors | Enhanced safety, improved yields |

| Microreactor Technology | 3D-Printed Reactors | Rapid prototyping, scalable production |

| Process Intensification | Continuous Stirred Tank Integration | Reduced blockages, complete conversion |

Novel reactive dye systems based on heterobifunctional approaches have been developed to enhance dye-fiber affinity [28]. These modifications involve the use of linking groups such as cysteamine to convert traditional reactive systems into bis-functional dyes with improved performance characteristics [28]. Research has demonstrated that such modifications can significantly increase dye substantivity and overall dyeing performance [28].

Recent advancements in light-fastness improvement have focused on the incorporation of benzene sulfonamide derivatives into the triazine ring structure [14]. This approach has successfully improved light-fastness by one grade compared to conventional dyes while maintaining excellent color properties [14]. The modification involves the condensation of benzene sulfonamide with 2-amino-5-naphthol-7-sulfonic acid and cyanuric chloride to create coupling components with enhanced stability [14].

Nucleophilic Substitution Reaction Pathways

Mechanism Overview

Nucleophilic substitution reactions represent the primary mechanism by which C.I. Reactive Yellow 14 forms covalent bonds with cellulosic fibers during the dyeing process. The reactive system of this dye contains a chlorine atom bonded to a triazine ring, which serves as the leaving group in nucleophilic substitution reactions. The mechanism involves the replacement of the chlorine atom by nucleophilic species, primarily hydroxide ions from water or cellulose anions from the fiber substrate.

Reaction Pathways

The nucleophilic substitution of C.I. Reactive Yellow 14 proceeds through two competing pathways:

Fixation Reaction: The cellulose anion (Cell-O⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to chlorine in the reactive group. This results in the formation of a covalent bond between the dye molecule and the cellulose fiber, leading to permanent fixation of the dye.

Hydrolysis Reaction: Hydroxide ions (OH⁻) present in the dyeing solution compete with cellulose anions for the electrophilic site. This reaction leads to the formation of a hydrolyzed dye molecule that lacks the ability to form covalent bonds with the fiber.

Mechanistic Details

The nucleophilic substitution mechanism follows an addition-elimination pathway, proceeding through the formation of a Meisenheimer complex intermediate. The nitrogen atoms in the triazine ring system activate the carbon bearing the chlorine atom for nucleophilic attack due to their electronegativity. The reaction can be described as an SN2Ar mechanism, where the nucleophile attacks the electron-deficient aromatic carbon directly.

Kinetic Considerations

The rate of nucleophilic substitution depends on several factors including pH, temperature, and the nature of the nucleophile. Under alkaline conditions, the reaction rate increases due to higher concentrations of hydroxide ions and cellulose anions. The reaction exhibits second-order kinetics, with the rate being proportional to both the concentration of the dye and the nucleophile concentration.

Competitive Reactions

The efficiency of dye fixation depends on the relative rates of the fixation and hydrolysis reactions. The ratio of these rates determines the overall utilization efficiency of the dye. Factors such as pH, temperature, and the presence of electrolytes can influence this competition, affecting the final dyeing performance.

Oxidation and Reduction Reaction Mechanisms

Oxidation Mechanisms

C.I. Reactive Yellow 14 undergoes oxidation reactions primarily at the azo bond (-N=N-) and aromatic rings. The oxidation process can be initiated by various oxidizing agents including hydroxyl radicals (- OH), hydrogen peroxide (H₂O₂), and ozone (O₃).

Hydroxyl Radical Oxidation

The most significant oxidation pathway involves hydroxyl radicals, which are generated through advanced oxidation processes. The mechanism proceeds through the following steps:

Initial Attack: Hydroxyl radicals preferentially attack the azo bond, leading to the formation of aryl radicals and nitrogen gas.

Intermediate Formation: The initial attack results in the formation of unstable intermediate compounds, including aromatic aldehydes and quinones.

Complete Mineralization: Under prolonged oxidation conditions, the organic intermediates are further oxidized to form carbon dioxide and water.

Photocatalytic Oxidation

In the presence of semiconductor catalysts such as zinc oxide (ZnO), C.I. Reactive Yellow 14 undergoes photocatalytic oxidation under ultraviolet irradiation. The mechanism involves:

Photocatalyst Activation: UV radiation generates electron-hole pairs in the semiconductor.

Radical Generation: The photogenerated holes react with water molecules to produce hydroxyl radicals.

Dye Degradation: The hydroxyl radicals attack the dye molecule, leading to its decomposition following pseudo-first-order kinetics.

Reduction Mechanisms

The reduction of C.I. Reactive Yellow 14 occurs primarily under anaerobic conditions and involves the cleavage of the azo bond. The reduction process can be both enzymatic and non-enzymatic.

Enzymatic Reduction

Bacterial azoreductases catalyze the reduction of the azo bond through the following mechanism:

Enzyme Binding: The dye molecule binds to the active site of the azoreductase enzyme.

Electron Transfer: NADH serves as the electron donor, providing reducing equivalents through the enzyme system.

Azo Bond Cleavage: The azo bond is cleaved, resulting in the formation of aromatic amines.

Non-Enzymatic Reduction

Chemical reduction can occur through direct interaction with reducing agents such as sodium dithionite or iron powder. The mechanism involves:

Electron Transfer: The reducing agent donates electrons to the azo bond.

Radical Formation: The electron transfer results in the formation of dye radical anions.

Disproportionation: The radical anions undergo disproportionation reactions, leading to the formation of aromatic amines and other reduced products.

Kinetic Parameters

The reduction of azo dyes typically follows first-order kinetics with respect to the dye concentration. The rate constants vary depending on the specific dye structure, with values ranging from 0.0523 s⁻¹ for bacterial reduction processes.

Hydrolysis Pathways and Kinetics

Hydrolysis Mechanisms

The hydrolysis of C.I. Reactive Yellow 14 involves the cleavage of reactive groups in the presence of water, particularly under alkaline conditions. The hydrolysis process is crucial in understanding the stability and performance of reactive dyes during application.

Alkaline Hydrolysis

Under alkaline conditions, the hydrolysis of the reactive group proceeds through nucleophilic attack by hydroxide ions. The mechanism involves:

Nucleophilic Attack: Hydroxide ions attack the electrophilic carbon atom bonded to the leaving group.

Intermediate Formation: A tetrahedral intermediate is formed, which subsequently breaks down to release the leaving group.

Product Formation: The hydrolysis results in the formation of a hydroxylated dye molecule that lacks reactive capability.

Thermal Hydrolysis

At elevated temperatures, C.I. Reactive Yellow 14 undergoes thermal hydrolysis even in neutral conditions. The thermal hydrolysis mechanism involves:

Thermal Activation: High temperature provides the activation energy required for bond cleavage.

Water Attack: Water molecules attack the reactive center, leading to hydrolysis.

Product Formation: The process results in the formation of hydrolyzed dye forms with modified chemical properties.

Kinetic Analysis

The hydrolysis of reactive dyes follows pseudo-first-order kinetics when water is present in excess. The rate constant depends on several factors:

- Temperature: Higher temperatures increase the hydrolysis rate, with activation energies typically ranging from 27-40 kJ/mol.

- pH: Alkaline conditions significantly accelerate the hydrolysis process.

- Dye Concentration: The hydrolysis rate shows inverse dependence on dye concentration.

Kinetic Parameters

For C.I. Reactive Yellow 14 hydrolysis, the following kinetic parameters have been reported:

- Rate constants: k₁ = 0.011-0.025 min⁻¹ (concentration dependent)

- Half-life: 2247.5 min at 40°C and pH 4, reducing to 339.4 min at 120°C

- Activation energy: Variable depending on reaction conditions

Substrate Specificity

The hydrolysis rate varies depending on the specific reactive group present in the dye molecule. Vinyl sulfone groups show different hydrolysis behavior compared to halogenated triazine groups, with vinyl sulfone hydrolysis being generally faster.

Computational Modeling of Reaction Mechanisms

Density Functional Theory Applications

Computational modeling using Density Functional Theory (DFT) has provided valuable insights into the reaction mechanisms of C.I. Reactive Yellow 14. DFT calculations have been employed to:

Geometry Optimization: Determine the most stable conformational arrangements of the dye molecule.

Electronic Property Analysis: Calculate frontier molecular orbital energies, electron affinities, and ionization potentials.

Reaction Pathway Modeling: Investigate transition states and reaction intermediates.

Computational Methodologies

Several computational approaches have been applied to study C.I. Reactive Yellow 14:

DFT Calculations

- B3LYP/6-31G(d,p): Widely used for geometry optimization and electronic property calculations

- CAM-B3LYP/6-31G(d,p): Applied for time-dependent calculations and excited state properties

- Solvent Effects: Implicit solvation models (PCM) used to account for aqueous environment effects

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to study the adsorption behavior and dynamic interactions of azo dyes on various surfaces. Key findings include:

Adsorption Configuration: Horizontal orientation of dye molecules on surfaces.

Interaction Mechanisms: Both physisorption and chemisorption processes identified.

Surface Binding: π-π stacking interactions and lone pair electron interactions with surfaces.

Quantitative Structure-Property Relationships

Three-dimensional Quantitative Structure-Property Relationship (3D-QSPR) studies have been conducted to correlate structural features with dye performance. The Comparative Molecular Field Analysis (CoMFA) approach has revealed:

Steric Effects: Bulkiness of bridging groups affects dye-fiber interactions.

Electrostatic Interactions: Charge distribution influences binding affinity.

Predictive Models: Robust models developed for predicting dye absorptivity and performance.

Spectroscopic Property Prediction

Computational methods have been successfully applied to predict UV-Visible absorption spectra of reactive dyes. Time-dependent DFT (TD-DFT) calculations have shown good agreement with experimental absorption maxima, enabling rational design of new dye structures.

Kinetic Modeling

Computational approaches have been used to model reaction kinetics and mechanism pathways. These studies have provided insights into:

Rate-Determining Steps: Identification of bottleneck processes in dye reactions.

Activation Energies: Calculation of energy barriers for various reaction pathways.

Mechanistic Pathways: Determination of preferred reaction routes based on thermodynamic and kinetic considerations.

Limitations and Future Directions

While computational modeling has provided valuable insights, several limitations remain:

System Complexity: Real dyeing systems involve multiple components and interfacial processes that are challenging to model accurately.

Solvent Effects: Explicit solvent modeling is computationally expensive but may be necessary for accurate representation of reaction mechanisms.

Dynamic Processes: Long-timescale processes such as fiber penetration and aggregation require specialized computational approaches.

Other CAS

18976-74-4

Dates

Explore Compound Types